molecular formula C23H25N5O4S B3304533 4-(2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide CAS No. 921822-91-5

4-(2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide

Cat. No.: B3304533
CAS No.: 921822-91-5
M. Wt: 467.5 g/mol
InChI Key: SXHDUSHXRSEKLH-UHFFFAOYSA-N
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Description

The compound 4-(2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide is a benzimidazole derivative featuring a hydroxymethyl-substituted imidazole core, a sulfanylacetamido linker, and a carbamoylmethyl group attached to a 4-methylphenyl moiety. The compound’s complexity arises from its hybrid architecture, combining imidazole, sulfanyl, and carbamoyl functionalities, which may enhance its binding affinity to biological targets compared to simpler analogs.

Properties

IUPAC Name

4-[[2-[5-(hydroxymethyl)-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]imidazol-2-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S/c1-15-2-4-16(5-3-15)10-25-20(30)12-28-19(13-29)11-26-23(28)33-14-21(31)27-18-8-6-17(7-9-18)22(24)32/h2-9,11,29H,10,12-14H2,1H3,(H2,24,32)(H,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHDUSHXRSEKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide involves multiple steps, including the formation of the imidazole ring, the introduction of the sulfanyl group, and the attachment of the benzamide moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields, and minimizing by-products. This could involve the use of continuous flow reactors and advanced purification techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the imidazole ring could lead to a saturated imidazoline derivative.

Scientific Research Applications

4-(2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

a. Benzimidazole-Thiosemicarbazone Derivatives describes 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide, which shares the benzimidazole-sulfanyl motif but replaces the acetamido and carbamoylmethyl groups with a thiosemicarbazone moiety.

b. Sulfonamide-Linked Imidazoles
In , 4-(4,5-diphenyl-2-(substituted benzene)-1H-imidazol-1-yl)benzene sulfonamides are synthesized with sulfonamide groups instead of sulfanylacetamido linkers. Sulfonamides generally exhibit stronger hydrogen-bonding capacity due to their sulfonyl oxygen atoms, which may enhance protein target interactions but reduce metabolic stability compared to sulfanyl-based analogs .

c. Pyrazolylidene and Triazole Derivatives reports N-carbamimidoyl-4-((3,5-dimethyl-4H-pyrazol-4-ylidene)methylamino)benzenesulfonamide, which replaces the imidazole core with a pyrazole ring. Pyrazoles are less basic than imidazoles, altering pH-dependent solubility and bioavailability. Additionally, the absence of a hydroxymethyl group in this compound may limit its ability to participate in redox reactions or covalent bonding .

Physicochemical Properties

  • Hydrophilicity : The hydroxymethyl and carbamoylmethyl groups in the target compound enhance hydrophilicity compared to N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (), which lacks polar substituents. This may improve aqueous solubility but reduce blood-brain barrier penetration .
  • Thermal Stability : Melting points for benzimidazole derivatives vary widely. For example, the pyrazolylidene-sulfonamide in melts at 113.9°C, whereas the target compound’s melting point is likely higher due to increased hydrogen-bonding capacity .

Biological Activity

Overview

4-(2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide is a complex organic compound with a unique structure that includes an imidazole ring, a benzamide group, and various functional groups. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The IUPAC name for the compound is 4-[[2-[5-(hydroxymethyl)-1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]imidazol-2-yl]sulfanylacetyl]amino]benzamide. Its chemical structure can be summarized as follows:

Feature Description
Molecular Formula C23H25N5O4S
Molecular Weight 455.55 g/mol
Functional Groups Imidazole, Benzamide, Sulfanyl, Hydroxymethyl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The functional groups present in the compound facilitate binding to these targets, modulating their activity and leading to various biological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: The imidazole ring may confer inhibitory properties against certain enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

Anticancer Properties

Studies have suggested that compounds with similar structures exhibit anticancer effects through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth by disrupting cell cycle progression.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes.

Case Studies and Research Findings

  • Antitumor Activity:
    In a study exploring the effects of imidazole derivatives on cancer cells, it was found that compounds similar to this compound exhibited significant inhibition of tumor cell proliferation in vitro (IC50 values ranging from 10 µM to 20 µM) .
  • Enzyme Inhibition:
    Research into the enzyme inhibition capabilities revealed that derivatives containing imidazole rings could effectively inhibit kinases involved in cancer signaling pathways, suggesting potential therapeutic applications in oncology .
  • Anti-inflammatory Mechanisms:
    A study highlighted that certain imidazole derivatives could suppress inflammatory responses by downregulating the expression of inflammatory cytokines and mediators in macrophages .

Comparative Analysis of Related Compounds

Compound Name Structural Features Notable Biological Activities
4-MethylumbelliferoneSimilar imidazole; hydroxymethyl groupInhibits hyaluronan biosynthesis; anti-inflammatory
N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)...Contains imidazole; varied side chainsPotential anticancer activity; enzyme inhibition
Acetamide derivativesCommon acetamide functionalityWide range of pharmacological effects

Q & A

Q. What are the recommended synthetic routes for 4-(2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with imidazole ring formation, followed by functionalization with hydroxymethyl and sulfanyl-acetamido groups. Key steps include:
  • Cyclization : Use precursors like thiourea derivatives under acidic/basic conditions to form the imidazole core .
  • Functionalization : Introduce the hydroxymethyl group via reductive amination or alkylation, and the sulfanyl-acetamido moiety via thiol-ene "click" chemistry .
  • Optimization : Employ Design of Experiments (DoE) to test variables (temperature, solvent, catalyst). For example, continuous flow reactors can enhance reproducibility in lab-scale synthesis .
    Analytical validation (e.g., NMR, HPLC) is critical at each step to confirm intermediate purity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm regioselectivity of the imidazole ring and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • HPLC-PDA : Monitor reaction progress and purity (>95% recommended for biological assays) .

Q. How does the compound’s reactivity vary under different pH and temperature conditions?

  • Methodology :
  • Hydrolysis : The benzamide and carbamoyl groups undergo hydrolysis under acidic (HCl) or basic (NaOH) conditions, forming carboxylic acids and amines. Monitor via HPLC .
  • Oxidation/Reduction : The hydroxymethyl group is susceptible to oxidation (e.g., with H2_2O2_2) to a carboxylate, while the sulfanyl group can form sulfoxides or sulfones .
  • Stability Studies : Conduct accelerated stability testing at 40°C/75% RH for 4 weeks to assess degradation pathways .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Methodology :
  • Comparative SAR Analysis : Compare analogs (e.g., substituent effects on the imidazole ring) using a standardized assay (e.g., IC50_{50} in kinase inhibition). For example, fluorophenyl vs. methylphenyl groups may alter target affinity .
  • Data Normalization : Account for variations in assay conditions (e.g., ATP concentration in kinase assays) by replicating experiments with internal controls .
  • Computational Docking : Use tools like AutoDock to predict binding modes and reconcile discrepancies between in vitro and in silico results .

Q. What strategies are recommended for optimizing the compound’s stability in biological assays?

  • Methodology :
  • Buffer Screening : Test stability in PBS (pH 7.4), Tris-HCl (pH 8.0), and cell culture media. Add antioxidants (e.g., ascorbic acid) to prevent sulfanyl group oxidation .
  • Prodrug Design : Mask the hydroxymethyl group as an ester to enhance metabolic stability .
  • Metabolite Identification : Use LC-MS/MS to identify degradation products in hepatocyte incubation studies .

Q. How can the compound’s interactions with biological targets be systematically investigated?

  • Methodology :
  • Target Fishing : Employ affinity chromatography or thermal shift assays to identify binding proteins .
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}, koff_{off}) for receptor-ligand interactions .
  • Pathway Analysis : Combine RNA-seq and phosphoproteomics to map signaling pathways affected by the compound in cancer cell lines .

Q. What experimental approaches are suitable for resolving synthetic byproducts or low-yield steps?

  • Methodology :
  • Byproduct Characterization : Isolate impurities via preparative HPLC and characterize them using MS/NMR .
  • Catalyst Screening : Test palladium/copper catalysts for Suzuki-Miyaura couplings to improve aryl group introduction .
  • Flow Chemistry : Implement continuous flow systems to enhance mixing and reduce side reactions in thiol-alkylation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide
Reactant of Route 2
Reactant of Route 2
4-(2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzamide

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